molecular formula C7H5Cl2NaO3S B13193514 Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate

Cat. No.: B13193514
M. Wt: 263.07 g/mol
InChI Key: MBEUISDSVWOSNL-UHFFFAOYSA-M
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Description

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate is a sulfinate salt characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, a methoxy group at position 4, and a sulfinate (-SO₂⁻Na⁺) group at position 1. This compound is structurally analogous to other aryl sulfinates, which are widely used as intermediates in organic synthesis, particularly in nucleophilic substitution reactions, cross-couplings, and as precursors for sulfone derivatives. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group likely influences its reactivity, solubility, and stability compared to simpler sulfinates.

Properties

Molecular Formula

C7H5Cl2NaO3S

Molecular Weight

263.07 g/mol

IUPAC Name

sodium;2,5-dichloro-4-methoxybenzenesulfinate

InChI

InChI=1S/C7H6Cl2O3S.Na/c1-12-6-2-5(9)7(13(10)11)3-4(6)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

MBEUISDSVWOSNL-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Reduction of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride

The most common and industrially relevant method to prepare sodium sulfinates, including this compound, is the reduction of the corresponding sulfonyl chloride with sodium sulfite (Na2SO3) in aqueous medium. This method is well-documented for sodium benzenesulfinates and analogues and is applicable to substituted aromatic systems.

  • Reaction conditions:

    • React 2,5-dichloro-4-methoxybenzenesulfonyl chloride with sodium sulfite in the presence of sodium bicarbonate as a buffer.
    • The reaction is typically performed in water at elevated temperatures of 70–80 °C.
    • The sulfonyl chloride is converted to the sulfinate salt by nucleophilic attack of sulfite ion followed by reduction.
  • Purification:

    • The crude product is purified by recrystallization from ethanol or other suitable solvents to yield the sodium sulfinate in high purity and yield.

This method benefits from operational simplicity, mild conditions, and scalability for industrial production.

Photolytic and Catalytic Methods via Barton-type Decarboxylation

An alternative synthetic route involves the photolytic decarboxylation of Barton esters followed by catalytic oxidation and cleavage steps to yield sodium sulfinates:

  • A Barton ester derived from the corresponding carboxylic acid precursor undergoes photolytic decarboxylation.
  • Subsequent oxidation catalyzed by ruthenium chloride (RuCl3) forms intermediate sulfones.
  • Removal of auxiliary groups (e.g., pyridine moiety) with alkoxides or thiolates produces the sodium sulfinate.
  • Yields for these reactions vary between 30% and 92%, depending on substrate and conditions.

This method allows for the preparation of structurally diverse sodium sulfinates, including those with electron-withdrawing substituents like chloro and methoxy groups.

Chemical Reaction Scheme Summary

Step Reagents & Conditions Outcome Notes
1 2,5-Dichloro-4-methoxybenzenesulfonyl chloride + Na2SO3 + NaHCO3, H2O, 70–80 °C This compound High yield, simple workup
2 Barton ester precursor + hv (photolysis) + RuCl3 oxidation + alkoxide cleavage Sodium sulfinate Moderate to high yield, versatile substrates
3 Aryl bromide + n-BuLi or MgBr + DABSO Sodium sulfinate Direct synthesis, avoids sulfonyl chloride

Detailed Research Findings and Analytical Data

Yield and Purity

  • The reduction of sulfonyl chloride with sodium sulfite typically yields sodium sulfinates in 85–95% isolated yield after recrystallization.
  • Photolytic methods show yields ranging from 30% to 92% , influenced by substrate complexity and reaction optimization.
  • DABSO-mediated synthesis yields vary but are generally moderate to high , with the advantage of fewer purification steps due to in situ generation.

Reaction Monitoring and Characterization

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Reduction of Sulfonyl Chloride 2,5-Dichloro-4-methoxybenzenesulfonyl chloride Na2SO3, NaHCO3, H2O 70–80 °C, aqueous 85–95 Simple, scalable, high purity Requires sulfonyl chloride precursor
Barton Ester Photolysis Barton ester of aromatic acid hv, RuCl3, alkoxides Photolysis, catalytic oxidation 30–92 Versatile substrates, moderate-high yield Multi-step, specialized reagents
DABSO Sulfur Dioxide Surrogate Aryl bromide/iodide n-BuLi or MgBr, DABSO In situ generation Moderate-high Direct, avoids sulfonyl chloride Requires organometallic reagents

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This compound can interact with various molecular targets, including enzymes and proteins, altering their activities and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key structural analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Features
Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate Cl (2,5), OMe (4), SO₂⁻Na⁺ (1) ~263 (estimated) High reactivity due to electron-withdrawing Cl and resonance effects from OMe
Sodium 2,4-dimethylbenzenesulfonate Me (2,4), SO₃⁻Na⁺ (1) Not provided Increased lipophilicity from Me groups; lower acidity vs. Cl-substituted
Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate F (2,5), Me (4), SO₂⁻Na⁺ (1) 214.16 Higher electronegativity from F; reduced steric hindrance from Me vs. OMe
1,5-Dichloro-3-methoxy-2-nitrobenzene Cl (1,5), OMe (3), NO₂ (2) 222.03 Nitro group enhances electron deficiency; distinct reactivity (e.g., electrophilic substitution)

Key Observations:

  • Electronic Effects: Chlorine’s electron-withdrawing nature increases the sulfinate group’s acidity compared to methyl-substituted analogs (e.g., Sodium 2,4-dimethylbenzenesulfonate).
  • Steric and Solubility Differences: The methoxy group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) compared to the methyl group in Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate.
  • Reactivity: The nitro-substituted analog (1,5-Dichloro-3-methoxy-2-nitrobenzene) exhibits divergent reactivity due to the nitro group’s strong electron-withdrawing effects, favoring electrophilic aromatic substitution rather than sulfinate-mediated nucleophilic pathways.

Stability and Hazard Profile

While hazard data for the target compound is unavailable, structurally related sulfinates (e.g., Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate) are typically handled with standard precautions for sulfinate salts (e.g., avoiding strong oxidizers).

Research Findings and Limitations

  • Reactivity Insights: Chlorine and methoxy groups synergistically enhance electrophilic substitution rates at specific ring positions compared to fluorine or methyl analogs.
  • Safety Data: Specific hazard statements (e.g., GHS pictograms) are unavailable, necessitating caution based on structural analogs.

Biological Activity

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate, also known as sodium 2,5-dichloro-4-methoxybenzenesulfonate, is an organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C7H6Cl2O3S
  • Molecular Weight : 227.09 g/mol
  • Structure : The compound features a sulfonate group attached to a dichlorinated aromatic ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions with active sites, thus altering their activity.
  • Protein-Ligand Interactions : It can modify biomolecules through sulfonylation reactions, impacting their biological function and stability.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4–8 μg/mL
Escherichia coli8–16 μg/mL
Pseudomonas aeruginosa16–32 μg/mL

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

Cancer Cell LineIC50 (μM)
MDA-MB-231 (Breast Cancer)0.126
HeLa (Cervical Cancer)0.200
A549 (Lung Cancer)0.150

The compound's selectivity index indicates a significant difference in activity between cancerous and normal cells, suggesting its potential for targeted cancer therapy.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in MDPI evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound effectively reduced bacterial load in vitro and demonstrated potential as an alternative treatment for resistant infections .
  • Anticancer Research :
    In a preclinical model using MDA-MB-231 cells, this compound was shown to inhibit tumor growth significantly compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial for its application in medicine. Preliminary toxicity studies indicate that at high doses (up to 800 mg/kg), it exhibits acceptable safety profiles with no significant adverse effects observed in animal models .

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